molecular formula C9H7F3N2O2 B1404267 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine CAS No. 919300-11-1

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

Cat. No. B1404267
M. Wt: 232.16 g/mol
InChI Key: JYISOWSIMSVXSV-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is a chemical compound with the molecular formula C9H7F3N2O2. It is a complex organic compound that is used in various chemical reactions and processes .


Synthesis Analysis

The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine involves the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is defined by its molecular formula, C9H7F3N2O2. The molecule has a complex structure with multiple functional groups, including azetidine, nitrophenyl, and difluoro groups .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is the formation of the azetidine ring through a hydroxide-facilitated alkylation . This reaction is facilitated by the use of 3,3-bis(bromomethyl)oxetane (BBMO) as an alkylating agent .

properties

IUPAC Name

3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYISOWSIMSVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739911
Record name 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

CAS RN

919300-11-1
Record name 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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